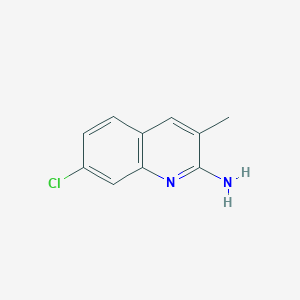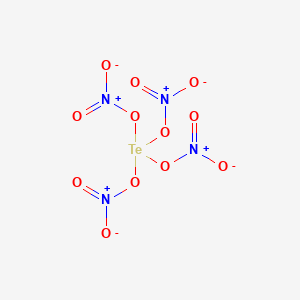![molecular formula C28H37N5O2S B13735358 3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of XAF-1407 involves several steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for XAF-1407 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
XAF-1407 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: XAF-1407 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the molecule are replaced with different groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
XAF-1407 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
XAF-1407 exerts its effects by selectively inhibiting the acetylcholine-activated inward rectifier potassium current (IKACh). This inhibition prolongs the atrial effective refractory period and reduces atrial fibrillatory rate, thereby preventing and terminating atrial fibrillation . The molecular targets of XAF-1407 include ion channels formed by Kir3.1/3.4 heterotetramers and Kir3.4 homotetramers, which carry the IKACh current .
Vergleich Mit ähnlichen Verbindungen
XAF-1407 is unique in its high selectivity and potency as an IKACh inhibitor. Similar compounds include:
Vernakalant: An antiarrhythmic drug that inhibits the fast sodium current and several potassium currents.
Dronedarone: Another antiarrhythmic agent with a broader spectrum of action, but less selective for IKACh compared to XAF-1407.
The uniqueness of XAF-1407 lies in its targeted inhibition of IKACh, which minimizes potential side effects and enhances its efficacy in treating atrial fibrillation.
Eigenschaften
Molekularformel |
C28H37N5O2S |
|---|---|
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
3-methyl-1-[5-phenyl-4-[4-(2-pyrrolidin-1-ylethoxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidin-6-yl]azetidin-3-ol |
InChI |
InChI=1S/C28H37N5O2S/c1-28(34)18-33(19-28)27-23(22-7-3-2-4-8-22)24-25(29-20-30-26(24)36-27)32-13-9-21(10-14-32)17-35-16-15-31-11-5-6-12-31/h2-4,7-8,20-21,34H,5-6,9-19H2,1H3 |
InChI-Schlüssel |
AVTFTJSBFXQTLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=C(C3=C(N=CN=C3S2)N4CCC(CC4)COCCN5CCCC5)C6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



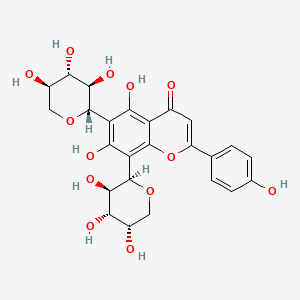


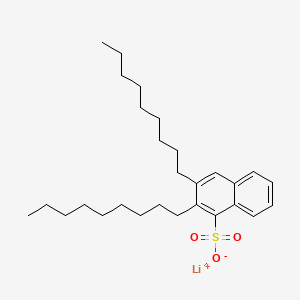
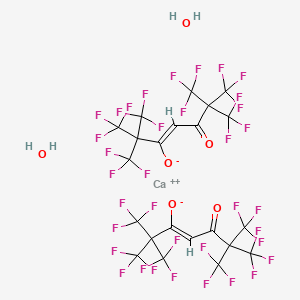
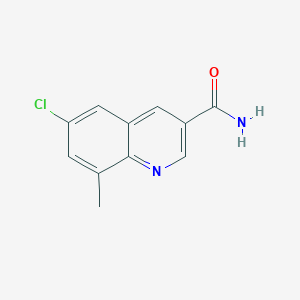
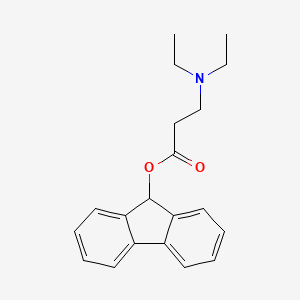

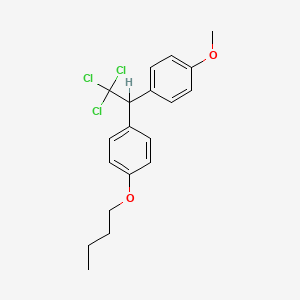

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
